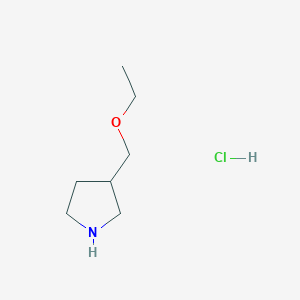
3-(Ethoxymethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(Ethoxymethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185298-39-8 . It has a molecular weight of 165.66 . The IUPAC name for this compound is 3-(ethoxymethyl)pyrrolidine hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-(Ethoxymethyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The reaction proceeds via a relay mechanism involving O-H insertion onto the α-imino Rh(II)-carbene, [3,3]-sigmatropic rearrangement, dipole formation through Pd(0)-catalyzed decarboxylation, and intramolecular N-allylation .
Molecular Structure Analysis
The molecular formula of “3-(Ethoxymethyl)pyrrolidine hydrochloride” is C7H16ClNO . The InChI Code for this compound is 1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Organometallic Complex Formation : Singh et al. (2003) reported the synthesis of hybrid ligands involving the pyrrolidine ring, which react with palladium(II) and mercury(II) to form complexes. These complexes are studied for their potential in catalysis and organometallic chemistry (Singh et al., 2003).
Ring Contraction and Transformation : Tehrani et al. (2000) described a method where 3-methoxypiperidines are converted into 2-(bromomethyl)pyrrolidines, showcasing a unique transformation of piperidines into pyrrolidines, which can be pivotal in synthetic organic chemistry (Tehrani et al., 2000).
Corrosion Inhibition : Bouklah et al. (2006) synthesized novel pyrrolidine derivatives and tested them as corrosion inhibitors for steel in sulfuric acid. Their findings contribute to the development of more effective corrosion inhibitors in industrial applications (Bouklah et al., 2006).
Antibacterial Activity : A study by Kim et al. (2006) synthesized 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives and tested their antibacterial activities, indicating the potential for these compounds in developing new antibiotics (Kim et al., 2006).
Material Science and Biological Applications
Polypyrroles and Pyrrolidinones : Anderson and Liu (2000) discussed the fundamental role of pyrrole and its derivatives, including pyrrolidinones, in forming electrically conducting films, which are valuable in electronic and material science applications (Anderson & Liu, 2000).
Glycosidase Inhibitors : Curtis et al. (2007) synthesized 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors, highlighting their significance in medicinal chemistry for treating diseases related to enzyme malfunction (Curtis et al., 2007).
Anticancer Activity : Steimer et al. (2014) prepared pyrrolidine 3,4-diol derivatives and evaluated their anticancer activity on pancreatic tumor cells, demonstrating the therapeutic potential of these compounds in oncology (Steimer et al., 2014).
Safety And Hazards
“3-(Ethoxymethyl)pyrrolidine hydrochloride” is labeled as an irritant . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Propriétés
IUPAC Name |
3-(ethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPSXNECYYLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)
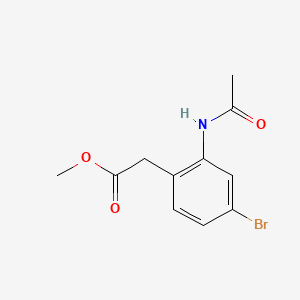
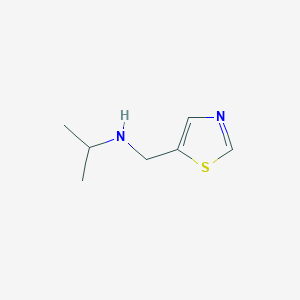
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
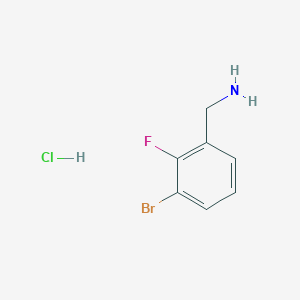
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)
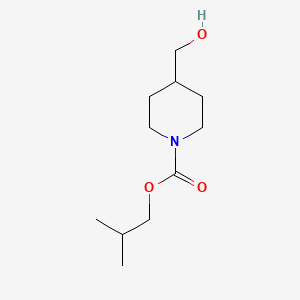
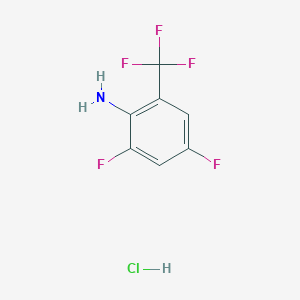
![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)
![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)